molecular formula C11H14N2O B1336489 Tryptophanol CAS No. 2899-29-8

Tryptophanol

Cat. No. B1336489
CAS RN: 2899-29-8
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-VIFPVBQESA-N
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Description

Tryptophanol is a compound related to the essential amino acid L-tryptophan, which is required for protein synthesis and serves as a precursor for many bioactive molecules. It is involved in various metabolic pathways and has significant implications in pharmacology and biochemistry .

Synthesis Analysis

The synthesis of tryptophan analogues, which are structurally related to tryptophanol, has been achieved through a palladium-catalyzed heteroannulation reaction. This method allows for the efficient production of optically active tryptophan derivatives, which are important in biological research and pharmaceutical development . Additionally, the tryptophan synthase enzyme complex, which includes tryptophanol as a part of its metabolic pathway, has been studied to understand its structure and function .

Molecular Structure Analysis

The molecular structure of tryptophan and its analogues, including tryptophanol, has been extensively studied. For instance, the crystal structures of L-tryptophan hydrochloride and hydrobromide provide insights into the molecular and crystal structure of tryptophan, which is relevant for understanding the properties of tryptophanol . The tryptophan synthase enzyme complex, which processes tryptophan, has been analyzed to reveal a multienzyme complex with an intramolecular tunnel that facilitates the transfer of intermediates like tryptophanol .

Chemical Reactions Analysis

Tryptophanol is involved in various chemical reactions as part of the tryptophan metabolism. Tryptophan 2,3-dioxygenase, for example, catalyzes the oxidation of L-tryptophan to N-formyl kynurenine, which is a key step in tryptophan catabolism . The electrochemical oxidation of tryptophan has also been studied, revealing the formation of various intermediates and products that are relevant to the understanding of tryptophanol's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tryptophanol can be inferred from studies on tryptophan and its derivatives. The crystallographic analysis of L-tryptophan salts provides detailed information on bond lengths and molecular conformation, which are important for understanding the behavior of tryptophanol in different environments . The self-assembly and chiroptical properties of tryptophan-containing block copolymers, synthesized through RAFT polymerization, offer insights into the physical properties of tryptophan-based molecules, including tryptophanol .

Scientific Research Applications

1. Tryptophanol-Derived Isoindolinone p53 Activators

  • Summary of Application : Tryptophanol-derived isoindolinones have been reported as activators of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .
  • Methods of Application : The researchers prepared a series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2. Their antiproliferative activity was evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .
  • Results or Outcomes : Structural optimization led to the identification of two (S)-tryptophanol-derived isoindolinones that were 3.9-fold and 1.9-fold more active than the initial hit SLMP53-1, respectively .

2. Tryptophan Metabolism

  • Summary of Application : Tryptophan (Trp) is an essential amino acid primarily derived from the diet for use by the host for protein synthesis. The intestinal tract is lined with cells, both host and microbial, that uptake and metabolize Trp to also generate important signaling molecules .
  • Methods of Application : The gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled trp to generate bioactive metabolites themselves .
  • Results or Outcomes : Trp derivatives like indole are able to signal onto xenobiotic receptors, including AHR, to elicit tolerogenic effects .

3. Tryptophanol-Derived Isoindolinone p53 Activators

  • Summary of Application : Tryptophanol-derived isoindolinones have been reported as activators of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .
  • Methods of Application : The researchers prepared a series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2. Their antiproliferative activity was evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .
  • Results or Outcomes : Structural optimization led to the identification of two (S)-tryptophanol-derived isoindolinones that were 3.9-fold and 1.9-fold more active than the initial hit SLMP53-1, respectively .

4. Tryptophan Metabolism

  • Summary of Application : Tryptophan (Trp) is an essential amino acid primarily derived from the diet for use by the host for protein synthesis. The intestinal tract is lined with cells, both host and microbial, that uptake and metabolize Trp to also generate important signaling molecules .
  • Methods of Application : The gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled trp to generate bioactive metabolites themselves .
  • Results or Outcomes : Trp derivatives like indole are able to signal onto xenobiotic receptors, including AHR, to elicit tolerogenic effects .

5. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators

  • Summary of Application : The pharmacokinetic (PK) profile of tryptophanol-derived isoindolinones, previously reported as p53 activators, was investigated. From the metabolites’ identification, it was possible to identify that the indole C2 and C3 are the main target of the cytochrome P450 (CYP)-promoted oxidative metabolism in the tryptophanol-derived isoindolinone scaffold .
  • Methods of Application : A series of 16 enantiopure tryptophanol-derived isoindolinones substituted with a bromine in indole C2 was prepared, in yields of 62–89%, and their antiproliferative activity evaluated in human colon adenocarcinoma HCT116 cell lines with and without p53 .

Safety And Hazards

Tryptophanol should be handled with care to avoid contact with skin and eyes . It should not be ingested or inhaled . It is advised to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Recent research has been focused on developing a novel series of enantiomerically pure tryptophanol-derived small molecules to target human gastric adenocarcinoma (AGS) cells . This could lead to new therapeutic drugs targeting the Tryptophan metabolism and kynurenine pathway .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptophanol

CAS RN

2899-29-8
Record name L-Tryptophanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-(-)-Tryptophanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from tryptophan according to Method D and was isolated as a solid in 92% yield. δH (MeOD-d3) 7.46 (1H, d, J 7.9 Hz), 7.21 (1H, d, J 8.0 Hz), 6.96 (3H, m), 3.79 (1H, dd, J 11.3 and 3.6 Hz), 3.54 (1H, dd, J 11.2 and 6.2 Hz), 3.05 (1H, m), 2.80 (1H, m), 2.61 (1H, m). Note: exchangeable protons not evident in MeOD.
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Yield
92%

Synthesis routes and methods II

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
904
Citations
J Soares, L Raimundo, NAL Pereira… - Pharmacological …, 2015 - Elsevier
… with MDM2 and MDMX, the (S)-tryptophanol derivative OXAZ-1, from the screening of a small library of enantiopure tryptophanol-derived oxazolopiperidone lactams, using a yeast-…
Number of citations: 49 www.sciencedirect.com
M Amat, MMM Santos, AM Gómez, D Jokic… - Organic …, 2007 - ACS Publications
… A substantial advancement on previous work was the use of (S)-tryptophanol as the aminoalcohol partner in cyclocondensation reactions. In these cases, tryptophanol not only …
Number of citations: 46 pubs.acs.org
V Barcherini, J Almeida, EA Lopes, M Wang… - …, 2021 - Wiley Online Library
… tryptophanol-derived isoindolinones with alkyl halides in the presence of sodium hydride. Tryptophanol… of the corresponding unprotected tryptophanol-derived isoindolinones with acetic …
M Pérez, F Arioli, G Rigacci, MMM Santos… - 2011 - Wiley Online Library
The stereochemical outcome of Pictet–Spengler cyclizations of (S)‐tryptophanol and (S)‐(3,4‐dimethoxyphenyl)alaninol‐derived lactams is discussed. When using HCl the respective …
V Barcherini, JB Loureiro, A Sena, C Madeira… - Pharmaceuticals, 2023 - mdpi.com
… tryptophanol-derived isoindolinone scaffold. Based on these findings, to search for novel p53 activators a series of 16 enantiopure tryptophanol-… (S)-tryptophanol-derived isoindolinones …
Number of citations: 6 www.mdpi.com
NAL Pereira, FX Sureda, R Esplugas, M Pérez… - Bioorganic & Medicinal …, 2014 - Elsevier
… of tryptophanol-… tryptophanol and racemic or prochiral δ-oxo-esters in moderate to good yields. Compounds 3–5 were synthesized by cyclocondensation reaction of S-tryptophanol and …
Number of citations: 13 www.sciencedirect.com
HP GSCHWIND, U GSCHWIND… - European Journal of …, 1979 - Wiley Online Library
Inhibition studies and affinity chromatography indicate that derivatives of tryptophanol phosphate are suitable ligands for the affinity chromatography of tryptophan synthase. A phenyl …
Number of citations: 15 febs.onlinelibrary.wiley.com
M Espadinha, V Barcherini, LM Gonçalves, E Molins… - Pharmaceuticals, 2021 - mdpi.com
… Previously, we demonstrated the ability of tryptophanol-derived polycyclic compounds to … In this work, we developed a novel series of enantiomerically pure tryptophanol-derived small …
Number of citations: 4 www.mdpi.com
M Amat, N Llor, F Subrizi, M Pérez… - European Journal of …, 2013 - Wiley Online Library
Cyclization of the lactam carbonyl on the indole ring in tryptophanol‐derived oxazolopiperidone lactams 2 and 6, under the classical POCl 3 ‐promoted Bischler–Napieralski conditions …
GH Naik, KI Priyadarsini, H Mohan - Research on chemical intermediates, 2003 - Springer
The pulse radiolysis technique has been employed to study the reaction of ·OH radical with tryptophanol (TPN). Reactions of specific one-electron oxidants like Br 2 · - and N 3 · and ·H …
Number of citations: 4 link.springer.com

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